tert-Butyl (1-ethoxycyclopropyl)carbamate

Physicochemical characterization Regioisomer comparison Purification parameters

tert-Butyl (1-ethoxycyclopropyl)carbamate (CAS 41879-49-6) is a specialized cyclopropanone derivative featuring a tert-butyl carbamate (Boc) protecting group on a 1-ethoxycyclopropylamine scaffold. It was first reported as the product of a photochemical ring contraction of 2-ethoxypyrrolin-5-ones.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 41879-49-6
Cat. No. B15383037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-ethoxycyclopropyl)carbamate
CAS41879-49-6
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCOC1(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO3/c1-5-13-10(6-7-10)11-8(12)14-9(2,3)4/h5-7H2,1-4H3,(H,11,12)
InChIKeyPPOLLIWRWRLMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl (1-ethoxycyclopropyl)carbamate (CAS 41879-49-6): Core Identity and Baseline Specifications


tert-Butyl (1-ethoxycyclopropyl)carbamate (CAS 41879-49-6) is a specialized cyclopropanone derivative featuring a tert-butyl carbamate (Boc) protecting group on a 1-ethoxycyclopropylamine scaffold [1]. It was first reported as the product of a photochemical ring contraction of 2-ethoxypyrrolin-5-ones . Its primary established role is as a stable, isolable precursor to 1-aminocyclopropanol, a potent irreversible inhibitor of aldehyde dehydrogenase (ALDH), and to 1-ethoxycyclopropylamine . Unlike simpler N-Boc-cyclopropylamines, the 1-ethoxy substituent introduces distinct steric, electronic, and physicochemical properties that directly affect synthetic utility, downstream deprotection chemistry, and the ultimate pharmacological profile of derived compounds .

Why Simple N-Boc-cyclopropylamines or Regioisomers Cannot Replace tert-Butyl (1-ethoxycyclopropyl)carbamate in Specialized Syntheses


The compound’s value extends beyond generic amine protection to a specific synthetic gateway. While tert-butyl cyclopropylcarbamate (CAS 132844-48-5) provides a Boc-protected cyclopropylamine, it lacks the 1-ethoxy substituent crucial for generating 1-aminocyclopropanol upon acidic hydrolysis, a transformation not achievable with unsubstituted N-Boc-cyclopropylamine . The positional isomer tert-butyl (2-ethoxycyclopropyl)carbamate (CAS 1803606-62-3) differs fundamentally in the site of ethoxy attachment, leading to a distinct reactivity profile; it does not serve as a direct precursor to 1-aminocyclopropanol and exhibits different physical properties, including a significantly higher predicted boiling point (~278 °C vs ~185.7 °C) and density (~1.03 g/cm³ vs ~0.94 g/cm³), which affect purification and handling . These differences render simple in-class substitution unworkable for research programs targeting ALDH inhibition, coprine alkaloid synthesis, or specific cyclopropanone-derived building block chemistries [1].

Quantitative Differentiation of tert-Butyl (1-ethoxycyclopropyl)carbamate Against Key Comparators


Physicochemical Property Divergence: Boiling Point and Density vs. Regioisomer and Des-ethoxy Analog

The 1-ethoxy regioisomer (CAS 41879-49-6) displays a markedly lower boiling point (185.7 °C at 760 mmHg) and lower density (0.94 g/cm³) compared to its 2-ethoxy positional isomer, tert-butyl (2-ethoxycyclopropyl)carbamate (CAS 1803606-62-3), which has a predicted boiling point of 278.0±29.0 °C and density of 1.03±0.1 g/cm³ . The non-ethoxy analog, tert-butyl cyclopropylcarbamate (CAS 132844-48-5), exhibits a boiling point of 228.6 °C and density of 1.02 g/cm³ . These substantial differences in boiling point (a delta of up to ~92 °C) facilitate separation and purification during synthesis.

Physicochemical characterization Regioisomer comparison Purification parameters

Synthetic Yield Benchmarking: Photochemical Route Delivers 70–76% Isolated Yield with Defined Melting Point

The definitive photochemical ring contraction synthesis, as detailed in Organic Syntheses, provides tert-butyl (1-ethoxycyclopropyl)carbamate in 70–76% isolated yield (4.4–4.8 g from 4.0 g of 2-ethoxypyrrolin-5-one) with a sharp melting point of 40–42 °C [1]. An alternative anodic oxidation route from 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid has been reported but without the same level of procedural detail or isolated yield validation . In contrast, the synthesis of the 2-ethoxy regioisomer is not described with a comparable, peer-reviewed, reproducible protocol, and commercially it is offered at a standard purity of 95% versus 98% for the 1-ethoxy isomer .

Synthetic methodology Reaction yield Process chemistry

Unique Hydrolysis Product: Specific and Potent ALDH Inhibition vs. Inactive Analogs

Acidic hydrolysis of tert-butyl (1-ethoxycyclopropyl)carbamate yields 1-aminocyclopropanol (ACP) hydrochloride, a potent irreversible inhibitor of aldehyde dehydrogenase (ALDH) . In comparative in vitro studies on human leukocyte ALDH, ACP achieved 50% inhibition at 50 µM, while the parent coprine molecule required metabolic activation and was much less effective as a direct inhibitor [1]. The 2-ethoxy regioisomer and the des-ethoxy analog tert-butyl cyclopropylcarbamate do not generate ACP upon deprotection, and therefore lack this specific biological activity [2].

Aldehyde dehydrogenase inhibition Pharmacophore precursor Coprine synthesis

Regiospecific 1-Ethoxy Substitution Enables N-Cyclopropylation of Aromatic Amines via Isocyanate Intermediates

tert-Butyl (1-ethoxycyclopropyl)carbamate serves as a stable surrogate for 1-ethoxycyclopropyl isocyanate, which can be generated by thermal or photochemical elimination [1]. This isocyanate has been utilized in a two-step N-cyclopropylation sequence for aromatic amines, achieving excellent overall yields [2]. In contrast, the 2-ethoxy isomer generates a sterically distinct isocyanate with different electrophilic reactivity, and simple tert-butyl cyclopropylcarbamate cannot participate in this transformation pathway because it lacks the requisite alkoxy leaving group [3].

N-cyclopropylation Isocyanate chemistry Aromatic amine modification

Optimal Procurement Scenarios for tert-Butyl (1-ethoxycyclopropyl)carbamate Based on Verified Evidence


Synthesis of 1-Aminocyclopropanol (ACP) for Aldehyde Dehydrogenase (ALDH) Inhibitor Research

When the research objective is the preparation of ACP as a selective ALDH inhibitor tool compound or for coprine alkaloid total synthesis, tert-butyl (1-ethoxycyclopropyl)carbamate is the validated, literature-precedented precursor. Acidic hydrolysis cleanly delivers ACP hydrochloride, which exhibits an IC50 of 50 µM against human leukocyte ALDH [1]. No alternative N-Boc-cyclopropylamine can furnish this specific pharmacophore.

Preparation of N-Cyclopropylated Aromatic Amines via 1-Ethoxycyclopropyl Isocyanate Intermediates

For medicinal chemistry programs requiring N-cyclopropyl anilines or related scaffolds, this compound uniquely provides the 1-ethoxy substituent needed to generate the reactive isocyanate intermediate. The established two-step protocol (ethoxycyclopropylation followed by reduction) delivers products in excellent overall yields [2]. The 2-ethoxy regioisomer is not a documented substitute for this transformation.

Photochemical or Electrochemical Methodology Development Using a Well-Characterized Cyclopropanone Surrogate

The compound is synthesized via two distinct, peer-reviewed routes: photochemical ring contraction (70–76% yield, mp 40–42 °C) and anodic oxidative decarboxylation [3]. This dual methodology availability makes it an ideal model substrate for process chemistry studies comparing photochemical vs. electrochemical efficiency, or for educational laboratory protocols in advanced organic synthesis.

Quality-Controlled Building Block for High-Precision Synthesis Requiring >97% Purity

Commercial sourcing data indicates the compound is readily available at 98% purity, compared to 95% for its 2-ethoxy regioisomer . For synthesis sequences sensitive to impurities (e.g., catalytic reactions or solid-phase couplings), this higher standard purity can reduce or eliminate the need for pre-reaction purification, directly improving workflow efficiency and cost-effectiveness.

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